![molecular formula C14H9BrN2O2S B2860957 2-[(4-Bromophenyl)sulfonyl]quinoxaline CAS No. 338394-54-0](/img/structure/B2860957.png)
2-[(4-Bromophenyl)sulfonyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Bromophenyl)sulfonyl]quinoxaline” is a chemical compound with the molecular formula C14H9BrN2O2S . It has an average mass of 349.203 Da and a monoisotopic mass of 347.956818 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound, attached to a 4-bromophenylsulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, quinoxaline derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 408.2±35.0 °C at 760 mmHg, and a flash point of 200.7±25.9 °C . It also has a molar refractivity of 72.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 191.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Green Synthesis of Quinoxaline Derivatives
Research indicates that novel quinoxaline sulfonamides, which could be synthesized from 2-[(4-bromophenyl)sulfonyl]quinoxaline, have shown potential antibacterial activity. A study demonstrated a facile and efficient method for synthesizing various quinoxalines, including those with sulfonamide groups, which were evaluated for antibacterial activities against strains like Staphylococcus spp. and Escherichia coli. The green synthesis approach, using ethanol under catalyst-free conditions, highlights an environmentally friendly method for producing these compounds with excellent yields (Alavi et al., 2017).
Bioactive Quinoxaline-Containing Sulfonamides
Quinoxaline and sulfonamide moieties are significant in medicinal chemistry due to their wide range of pharmacological activities. Incorporating the sulfonamide group into quinoxaline derivatives enhances their therapeutic potential, exhibiting activities such as antibacterial, antifungal, and anticancer properties. Recent updates in this field have focused on the synthesis and structure-activity relationship of these compounds, suggesting their potential as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
Anticancer Approach in Hepatocellular Carcinoma
A study targeting DNA binding for NF-κB in hepatocellular carcinoma explored quinoline core compounds, including those related to this compound, for their anticancer activities. The research identified compounds with significant effects on liver cancer cells, suggesting the potential of these structures in developing inhibitors targeting the NF-κB pathway, a critical factor in cancer progression (Chung et al., 2018).
Organic Synthesis and Characterization
Another study focused on the synthesis and characterization of organic salts derived from quinoxaline compounds, demonstrating the potential for creating new compounds with unique electronic and structural properties. This work highlights the versatility of quinoxaline derivatives in synthesizing compounds with potential applications in various fields, including pharmacology (Faizi et al., 2018).
Nanocrystalline Catalysts in Quinoxaline Synthesis
Research on using nanocrystalline titania-based sulfonic acid as a catalyst for quinoxaline synthesis highlights the efficiency and reusability of such catalysts. This method provides a clean, mild, and environmentally friendly approach to synthesizing quinoxaline derivatives, emphasizing the role of advanced materials in facilitating chemical reactions (Atghia & Beigbaghlou, 2013).
Zukünftige Richtungen
Quinoxaline derivatives, including “2-[(4-Bromophenyl)sulfonyl]quinoxaline”, have potential for further development in drug discovery due to their wide spectrum of biological importance . They have been used in the design and development of numerous bioactive molecules, suggesting they have a promising future in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOOJWODFLYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)
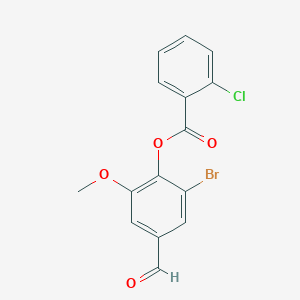


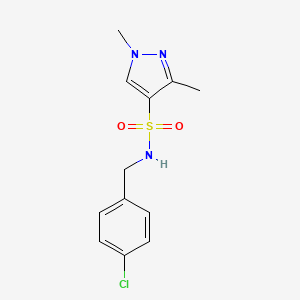

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
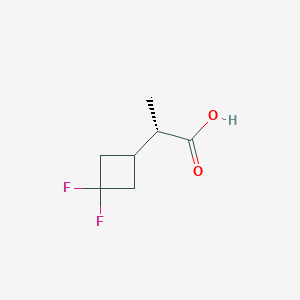
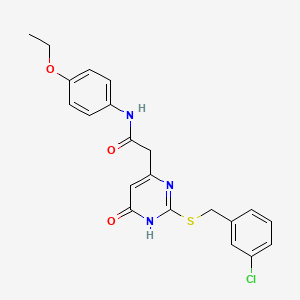

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)
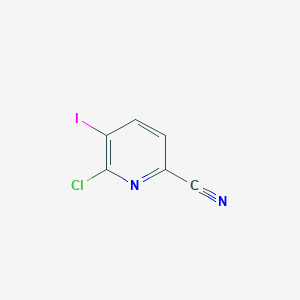
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)